Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure would be based on the oxazole ring, with the iodomethyl group and the methyl ester as substituents. The presence of the iodine atom would likely make the molecule quite polar and could significantly influence its reactivity .Chemical Reactions Analysis
The iodomethyl group might make the compound susceptible to nucleophilic substitution reactions, where a nucleophile attacks the positively charged carbon atom bonded to the iodine. The ester group could undergo hydrolysis, transesterification, and other reactions typical for esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of an iodine atom and an ester group could increase the compound’s polarity and potentially its boiling point and melting point .Scientific Research Applications
Therapeutic Potential of Oxazole Scaffolds
Oxazole derivatives, including Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate, hold substantial therapeutic promise due to their presence in numerous pharmacologically active compounds. Oxazoles are integral in the design of new therapeutic agents, exhibiting a wide spectrum of pharmacological profiles such as anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory properties. The flexibility of oxazole compounds for molecular targeting across different disease states makes them attractive scaffolds for developing clinically relevant therapeutic agents. The diverse biological potential and the synthetic adaptability of oxazole derivatives underline their importance in medicinal chemistry and drug development (Kaur, Palta, Kumar, Bhargava, & Dahiya, 2018).
Synthetic Approaches and Biological Significance
The structural versatility of oxazolone moieties, closely related to the oxazole scaffold, allows for their utilization in synthesizing compounds with a broad range of biological activities. These activities include antimicrobial, anti-inflammatory, anticancer, anti-HIV, and antidiabetic effects, among others. The synthesis of oxazolone derivatives, through various routes, reveals the chemical diversity and adaptability of this class of compounds in generating pharmacologically active agents. The incorporation of oxazolone and oxazole rings into complex molecules highlights the ongoing interest in these scaffolds for their potential biological and therapeutic applications (Kushwaha & Kushwaha, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO3/c1-10-6(9)4-3-8-11-5(4)2-7/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAFOZWRYOAUKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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